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molecular formula C5H5NO3 B8629674 2,4-Dihydroxypyridine N-oxide CAS No. 106133-21-5

2,4-Dihydroxypyridine N-oxide

Cat. No. B8629674
M. Wt: 127.10 g/mol
InChI Key: ITSBCXBYFLTMNS-UHFFFAOYSA-N
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Patent
US04587240

Procedure details

2,4-Dimethoxypyrid-1-oxide is refluxed together with 20% w/v HCl for 13 hours. On cooling the solution 2,4-dihydroxypyridine-1-oxide is obtained as an orange-white solid (0.42 g, 30%), δ(d6DMSO+trace of D2O), 6.08 (s, 1H), 6.12 (q, 1H), 7.88 (d, 1H).
[Compound]
Name
2,4-Dimethoxypyrid-1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
30%

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][N+:4]=1[O-:10]>>[OH:10][N:4]1[CH:5]=[CH:6][C:7]([OH:9])=[CH:8][C:3]1=[O:2]

Inputs

Step One
Name
2,4-Dimethoxypyrid-1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=[N+](C=CC(=C1)O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON1C(C=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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